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Compound of Interest

Compound Name:
(4-Ethoxy-3-

isopropylphenyl)boronic acid

Cat. No.: B14041201

Get Quote

Executive Summary
4-Ethoxy-3-isopropylbenzeneboronic acid is a specialized organoboron intermediate used

primarily in the synthesis of biaryl scaffolds for medicinal chemistry and agrochemical

discovery. Structurally, it features a benzene core substituted with a boronic acid moiety [

], an ethoxy group [

], and an isopropyl group [

].

This compound is particularly valuable in Structure-Activity Relationship (SAR) studies. The 3-

isopropyl group introduces significant steric bulk and lipophilicity adjacent to the 4-ethoxy ether

linkage, often used to modulate metabolic stability (blocking metabolic soft spots) or to fill

hydrophobic pockets in protein targets (e.g., Kinase or GPCR allosteric sites).

Key Technical Classification:

Role: Suzuki-Miyaura Coupling Partner (Nucleophile).
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Electronic Nature: Electron-rich (activated) aryl ring due to the alkoxy and alkyl substituents.

Steric Environment: The boronic acid position is relatively unhindered (meta to isopropyl,

para to ethoxy), facilitating facile transmetallation, while the 3,4-substitution pattern provides

specific conformational constraints in the final biaryl product.

Chemical Identity & Properties
Property Data

Systematic Name (4-ethoxy-3-propan-2-ylphenyl)boronic acid

Molecular Formula

Molecular Weight 208.06 g/mol

Predicted LogP ~2.8 - 3.2 (Lipophilic)

H-Bond Donors/Acceptors 2 / 3

Physical State Solid (typically off-white to beige powder)

Solubility
Soluble in MeOH, DMSO, DMF, THF; sparingly

soluble in water.

SMILES CCOc1c(C(C)C)cc(B(O)O)cc1

Structural Analysis
The molecule exhibits a 1,3,4-substitution pattern:

Position 1: Boronic Acid (Reactive handle).[1]

Position 3: Isopropyl (Steric modulator).

Position 4: Ethoxy (Electronic activator/H-bond acceptor).

Critical Insight: The ortho relationship between the isopropyl and ethoxy groups forces the

ethoxy ethyl chain to twist out of plane, potentially creating a unique 3D shape that differs from

a simple methoxy or methyl analog. This "ortho-effect" is often exploited to lock conformations

in drug design.
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Synthesis & Production Strategy
Since this specific isomer is a specialized building block, its synthesis is best approached via a

rational retrosynthetic route starting from commercially available 2-isopropylphenol.

Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic Pathway for 4-Ethoxy-3-isopropylbenzeneboronic acid

Target:
4-Ethoxy-3-isopropylbenzeneboronic acid

Precursor:
1-Bromo-4-ethoxy-3-isopropylbenzene

Lithiation/Borylation
(n-BuLi, B(OiPr)3)

Intermediate:
1-Ethoxy-2-isopropylbenzene

Regioselective Bromination
(NBS or Br2, Para to OEt)

Starting Material:
2-Isopropylphenol

O-Alkylation
(EtI, K2CO3)

Click to download full resolution via product page

Figure 1: The synthesis relies on the strong para-directing effect of the ethoxy group to install

the bromide in the correct position relative to the isopropyl group.

Detailed Synthetic Protocol
Step 1: O-Alkylation
Objective: Convert 2-isopropylphenol to 1-ethoxy-2-isopropylbenzene.
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Reagents: 2-Isopropylphenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

, 2.0 eq).

Solvent: DMF or Acetonitrile.

Protocol:

Dissolve 2-isopropylphenol in DMF.

Add

and stir for 30 min to form the phenoxide.

Add Ethyl Iodide dropwise.

Heat to 60°C for 4-6 hours.

Validation: Monitor by TLC (disappearance of phenol). Workup with water/EtOAc

extraction.

Step 2: Regioselective Bromination
Objective: Install bromine at the 4-position (para to ethoxy).

Reagents: N-Bromosuccinimide (NBS, 1.05 eq).

Solvent: Acetonitrile or DMF (polar aprotic solvents favor para-selectivity).

Mechanism: The ethoxy group is a strong ortho/para director. The isopropyl group is at

position 2.

Ortho to OEt (Position 6): Unhindered.

Para to OEt (Position 4): Favored electronically and sterically (meta to the bulky

isopropyl).

Ortho to OEt (Position 2): Blocked by isopropyl.

Protocol:
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Dissolve intermediate in Acetonitrile at 0°C.

Add NBS portion-wise to maintain low temperature.

Stir at room temperature for 12 hours.

Validation: GC-MS or NMR. Look for the specific splitting pattern of 1,2,4-substitution (a

doublet, a doublet of doublets, and a singlet for the aromatic protons).

Step 3: Lithiation and Borylation
Objective: Convert aryl bromide to boronic acid.

Reagents: n-Butyllithium (n-BuLi, 1.1 eq), Triisopropyl borate (

, 1.2 eq), HCl (2N).

Solvent: Anhydrous THF.

Protocol:

Cool solution of aryl bromide in THF to -78°C (Critical to prevent benzyne formation or

scrambling).

Add n-BuLi dropwise. Stir for 30-60 min to generate the aryllithium species.

Add

rapidly.

Allow to warm to room temperature overnight.

Quench with 2N HCl to hydrolyze the boronate ester to the free boronic acid.

Purification: Crystallization from Hexane/EtOAc or water precipitation.

Application: Suzuki-Miyaura Coupling[2]
This boronic acid is an excellent nucleophile for Palladium-catalyzed cross-coupling. Due to the

electron-rich nature of the ring (ethoxy group), it is prone to protodeboronation if heated
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excessively in acidic media. Basic conditions are required.[2]

Recommended Coupling Conditions
Catalyst:

or

(Standard); XPhos Pd G2 (for difficult partners).

Base:

(mild) or

(anhydrous for sensitive substrates).

Solvent: Dioxane/Water (4:1) or Toluene/Water.

Temperature: 80-100°C.

Catalytic Cycle & Troubleshooting (DOT Diagram)
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Figure 2: Suzuki-Miyaura Cycle for 4-Ethoxy-3-isopropylbenzeneboronic acid

Pd(0) Active Species

Oxidative Addition
(Ar-X + Pd(0) -> Ar-Pd(II)-X)

Step 1

Transmetallation
(Ar-Pd-X + Ar'-B(OH)2)

Step 2
(Base Required)

Reductive Elimination
(Ar-Pd-Ar' -> Ar-Ar' + Pd(0))

Step 3

Risk: Protodeboronation
(Ar'-B(OH)2 -> Ar'-H)

Side Reaction
(If pH too low)

Regeneration

Click to download full resolution via product page

Figure 2: The cycle highlights the Transmetallation step where the boronic acid enters. Note the

risk of protodeboronation due to the electron-rich ethoxy group.

Safety & Handling (MSDS Summary)
While specific toxicology data for this exact isomer may be limited, it shares hazard profiles

with general phenylboronic acids.
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Hazard Class Description Precaution

Acute Toxicity Likely low (Category 4 oral).
Do not ingest. Wash hands

after handling.

Skin/Eye Irritation

Causes skin irritation (H315)

and serious eye irritation

(H319).

Wear nitrile gloves and safety

goggles.

Stability

Hygroscopic; may form

boroxine anhydrides (trimers)

upon dehydration.

Store in a cool, dry place

under inert gas if possible.

Incompatibility Strong oxidizing agents.
Avoid contact with peroxides or

nitric acid.

Self-Validating Safety Protocol:

Before use: Check physical appearance. If the solid has turned into a sticky gum, it may

have dehydrated to the boroxine. This is reversible by adding a small amount of

water/methanol during the reaction, but accurate weighing requires correction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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